molecular formula C7H9ClN2O2 B179089 ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate CAS No. 137487-60-6

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B179089
CAS No.: 137487-60-6
M. Wt: 188.61 g/mol
InChI Key: SJOBUQJQZHZTPG-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a chloromethyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation using chloromethyl methyl ether in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in targeted cells.

Comparison with Similar Compounds

    Ethyl 5-methyl-1H-pyrazole-4-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    Ethyl 5-(bromomethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

    Ethyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate:

Uniqueness: Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBUQJQZHZTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567768
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137487-60-6
Record name Ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate
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